molecular formula C16H32OS B8534812 3-(Dodecylsulfanyl)butanal CAS No. 38160-57-5

3-(Dodecylsulfanyl)butanal

Cat. No. B8534812
M. Wt: 272.5 g/mol
InChI Key: YGEJUVMXILWFOT-UHFFFAOYSA-N
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Patent
US04612341

Procedure details

14.02 Grams of crotonaldehyde (0.20 mole) is added dropwise over a 40-minute period at 60° to 65° C. to a solution of 41.2 grams of n-dodecyl mercaptan (0.20 moles) and 0.66 grams of triethylamine after which heating and stirring are continued at 85° C. for 1.5 hours. Analysis of the reaction mixture indicates that the reaction is then substantially complete. The product is isolated as a light yellow liquid by stripping off the volatiles.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]([SH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>C(N(CC)CC)C>[CH2:6]([S:18][CH:3]([CH3:4])[CH2:2][CH:1]=[O:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
41.2 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0.66 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The product is isolated as a light yellow liquid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(CCCCCCCCCCC)SC(CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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